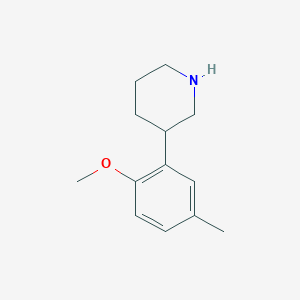

3-(2-Methoxy-5-methylphenyl)piperidine

Description

Contextual Significance of Piperidine (B6355638) Core Structures in Chemical Biology

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in the realm of biologically active compounds. nih.gov Its prevalence stems from its ability to exist in a stable chair conformation, which provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. nih.gov This structural feature allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and binding to proteins such as enzymes and receptors.

Piperidine-containing compounds are found in a vast array of natural products, particularly alkaloids, and are a cornerstone in the design of synthetic pharmaceuticals. nih.gov The versatility of the piperidine scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, highlighting its importance as a "privileged structure" in medicinal chemistry.

Overview of Aryl-Substituted Piperidines as Research Scaffolds

Research into aryl-substituted piperidines has been a fertile ground for the discovery of novel therapeutic agents. These scaffolds are central to the development of drugs targeting the central nervous system (CNS), among other applications. The synthesis of enantiomerically enriched 3-substituted piperidines is an active area of research, with various catalytic methods being developed to achieve high yields and stereoselectivity. acs.org For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize 3-substituted tetrahydropyridines, which are precursors to a wide variety of enantioenriched 3-piperidines. acs.org

Specific Research Interest in 3-(2-Methoxy-5-methylphenyl)piperidine and Its Analogs

While detailed research findings for this compound are not extensively reported, the interest in this compound and its analogs can be inferred from the well-established biological significance of its structural motifs. The methoxyphenylpiperidine framework is a key component in a number of biologically active molecules.

For example, analogs with a methoxyphenyl group have been investigated for their interaction with various receptors in the central nervous system. The substitution pattern on the phenyl ring, including the presence of methoxy (B1213986) and methyl groups, can fine-tune the binding affinity and selectivity of these compounds for their biological targets. The 2-methoxy substitution, in particular, has been a feature in the design of ligands for various receptors.

The synthesis of 3-arylpiperidines is a topic of ongoing research, with methods being developed to create these structures with high stereochemical control. acs.org The development of scalable and efficient synthetic routes is crucial for enabling the exploration of the biological activities of novel analogs. A patent for the synthesis of (R)-3-phenylpiperidine and (S)-3-phenylpiperidine, which are key intermediates for the anticancer drug Niraparib, highlights the industrial relevance of synthetic methods for this class of compounds. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(2-methoxy-5-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-5-6-13(15-2)12(8-10)11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |

InChI Key |

ZQBFJUOUXPZOLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2CCCNC2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 3 2 Methoxy 5 Methylphenyl Piperidine Scaffold

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for chemical modification, readily undergoing a variety of transformations to introduce new functional groups. Common reactions at the piperidine nitrogen include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or by reductive amination. A general approach to N-alkylation involves reacting the piperidine with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile. To prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is typically added slowly to maintain an excess of the piperidine. researchgate.net Alternatively, bases like potassium carbonate or sodium hydride in a solvent such as dimethylformamide (DMF) can be employed to facilitate the reaction. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen introduces an amide functionality. This is commonly achieved by reacting the piperidine with acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrogen chloride byproduct. semanticscholar.org The choice of solvent can vary, with dichloromethane (B109758) being a common option. semanticscholar.org

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically involves the coupling of the piperidine with an aryl halide (bromide, chloride, or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates.

Table 1: Representative Transformations at the Piperidine Nitrogen

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, DMF, room temperature | N-Alkylpiperidine |

| N-Acylation | Acyl chloride, Triethylamine, CH2Cl2, room temperature | N-Acylpiperidine |

| N-Arylation | Aryl bromide, Pd catalyst, phosphine ligand, base, toluene, heat | N-Arylpiperidine |

Functionalization of the Piperidine Ring Carbons

Modification of the carbon framework of the piperidine ring offers another avenue for structural diversification. While direct functionalization of the C-H bonds of the piperidine ring can be challenging, several strategies have been developed for substituted piperidines.

One notable method involves photoredox catalysis for the α-amino C–H arylation of highly substituted piperidine derivatives. nih.govchemrxiv.org This reaction allows for the introduction of an aryl group at the carbon atom adjacent to the nitrogen. The process often proceeds with high diastereoselectivity, which is attributed to an epimerization step that favors the formation of the most thermodynamically stable isomer. nih.govchemrxiv.org

For functionalization at the 3-position, indirect methods are often employed. One such strategy involves the rhodium-catalyzed C-H insertion of donor/acceptor carbenes. While this has been demonstrated for generating 2- and 4-substituted piperidine analogs, the 3-substituted derivatives were prepared through a multi-step sequence involving cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening. nih.govresearchgate.net This highlights the challenges in direct and selective C-H functionalization at the 3-position of the piperidine ring.

Table 2: Methods for Piperidine Ring Functionalization

| Position | Method | Key Features |

|---|---|---|

| α-Position | Photoredox-catalyzed C-H Arylation | High diastereoselectivity, thermodynamically controlled |

| 3-Position | Indirect (e.g., cyclopropanation/ring-opening) | Multi-step, allows for stereoselective synthesis |

Chemical Modifications of the 2-Methoxy-5-methylphenyl Moiety

The 2-methoxy-5-methylphenyl group provides a rich platform for further derivatization through reactions targeting the aromatic ring. The existing methoxy (B1213986) and methyl substituents influence the regioselectivity of these transformations.

The electron-donating nature of the methoxy and methyl groups activates the aromatic ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions relative to these groups.

Halogenation: Introduction of halogen atoms can be achieved using standard halogenating agents. The positions of substitution will be dictated by the directing effects of the methoxy and methyl groups.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgresearchgate.net The regioselectivity is again governed by the activating groups present on the ring. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic ring. To utilize these reactions, the aromatic ring must first be functionalized with a suitable group, typically a halide or a triflate, which can be introduced via electrophilic aromatic substitution.

Suzuki-Miyaura Coupling: If the aromatic ring is functionalized with a halide, it can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govorganic-chemistry.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

Heck Reaction: An aryl halide on the 2-methoxy-5-methylphenyl moiety can be coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgnih.govbeilstein-journals.org

Directed Ortho-Metalation (DoM): The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base like n-butyllithium. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents specifically at the position ortho to the methoxy group. wikipedia.orgorganic-chemistry.org

Table 3: Potential Modifications of the 2-Methoxy-5-methylphenyl Moiety

| Reaction Type | Key Reagents | Potential Outcome |

|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Introduction of an acyl group |

| Suzuki-Miyaura Coupling | Aryl halide, Boronic acid, Pd catalyst, Base | Formation of a biaryl linkage |

| Heck Reaction | Aryl halide, Alkene, Pd catalyst, Base | Formation of a substituted alkene |

| Directed Ortho-Metalation | n-Butyllithium, Electrophile | Functionalization ortho to the methoxy group |

Theoretical and Computational Investigations of 3 2 Methoxy 5 Methylphenyl Piperidine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in a static state. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The piperidine (B6355638) ring is a flexible six-membered heterocycle that primarily adopts a chair conformation to minimize angular and torsional strain. However, it can also exist in higher-energy boat or twist-boat forms. The substituents on the ring—in this case, the 2-methoxy-5-methylphenyl group at the 3-position—can exist in either an axial or an equatorial orientation.

A conformational analysis using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. The analysis involves geometry optimization of all possible conformers to find their minimum energy structures. The relative energies (ΔE) and Gibbs free energies (ΔG) are then calculated to determine their thermodynamic stability and population distribution at room temperature.

For 3-(2-Methoxy-5-methylphenyl)piperidine, the primary equilibrium of interest is between the chair conformers with the phenyl group in the equatorial versus the axial position. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. whiterose.ac.uk Computational analysis would quantify this preference.

Table 1: Illustrative Energetic Profile of this compound Conformers

| Conformer | Orientation of Phenyl Group | Relative Energy (ΔE) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | 0.00 | >99 |

| Chair 2 | Axial | 4.50 | 4.35 | <1 |

| Twist-Boat | - | 6.20 | 6.10 | <1 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcome of a DFT conformational analysis. The equatorial conformer is anticipated to be significantly more stable.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔEg), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations provide precise values for these orbital energies and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed across the antibonding orbitals of the phenyl ring.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.80 | Region of nucleophilic character (electron donation) |

| E(LUMO) | -0.50 | Region of electrophilic character (electron acceptance) |

| HOMO-LUMO Gap (ΔEg) | 5.30 | High chemical stability and low reactivity |

Note: The data in this table is illustrative, representing typical values for a stable organic molecule as determined by DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other charged species. researchgate.net

The MEP map uses a color spectrum to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a negative potential (red/yellow) around the oxygen atom of the methoxy (B1213986) group and the lone pair of the piperidine nitrogen, identifying them as primary sites for hydrogen bonding and electrophilic interaction. The hydrogen on the piperidine nitrogen would exhibit a positive potential (blue), marking it as a hydrogen bond donor site.

Molecular Dynamics Simulations

While quantum calculations analyze static molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

The conformation of a molecule can be significantly influenced by its solvent environment. d-nb.info MD simulations in an explicit solvent box (e.g., water, chloroform) or quantum calculations using a Polarizable Continuum Model (PCM) can be used to investigate these effects. researchgate.net

For this compound, simulations could reveal how solvent polarity affects the equilibrium between the axial and equatorial conformers. Polar solvents might stabilize a conformer with a larger dipole moment, potentially shifting the conformational preference compared to the gas phase. researchgate.net By analyzing the conformational populations over the course of a simulation, researchers can gain a dynamic understanding of the molecule's structural flexibility in different media.

Table 3: Hypothetical Solvent Influence on Phenyl Group Orientation

| Environment | Equatorial Conformer Population (%) | Axial Conformer Population (%) |

|---|---|---|

| Gas Phase | 99.5 | 0.5 |

| Chloroform (low polarity) | 99.2 | 0.8 |

| Water (high polarity) | 98.8 | 1.2 |

Note: This table illustrates a hypothetical scenario where increasing solvent polarity slightly decreases the energetic penalty for the more sterically hindered but potentially more polar axial conformer.

If this compound is being investigated as a potential ligand for a biological target (e.g., a receptor or enzyme), MD simulations are essential for understanding its binding mode and stability. researchgate.netpreprints.org After docking the ligand into the protein's binding site, a long-duration MD simulation (typically nanoseconds to microseconds) is performed on the entire complex.

Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's (or protein's) backbone atoms from their initial position. A stable, low RMSD value suggests the ligand remains in a consistent binding pose. jksus.org

Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein, which are often critical for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to estimate the free energy of binding from the simulation snapshots, providing a quantitative measure of binding affinity.

In Silico Prediction of Molecular Interactions

In the absence of empirical data from X-ray crystallography or NMR spectroscopy for this compound, computational methods serve as a powerful alternative to predict its interactions with biological macromolecules. These in silico techniques, including molecular docking and pharmacophore modeling, provide valuable insights into the potential binding modes and key structural features required for biological activity, thereby guiding further drug discovery and development efforts.

Docking Simulations for Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The primary goal of docking simulations is to identify the most likely binding conformation and to estimate the binding affinity, often expressed as a docking score.

While specific docking studies for this compound are not extensively documented in publicly available literature, the general approach for such an investigation would involve several key steps. Initially, a high-resolution three-dimensional structure of a potential target protein would be obtained from a repository like the Protein Data Bank (PDB). The selection of a target could be guided by in silico target prediction tools, which analyze the chemical structure of the ligand to suggest probable biological targets. For piperidine derivatives, a wide range of potential targets, including enzymes, receptors, and ion channels, have been identified through such predictive methods. clinmedkaz.org

Once a target protein is selected, the binding site is defined. This can be based on the location of a co-crystallized native ligand or identified using pocket-finding algorithms that analyze the protein's surface for suitable cavities. The three-dimensional structure of this compound would then be generated and optimized to its lowest energy conformation.

Docking algorithms would then be employed to systematically sample different orientations and conformations of the ligand within the binding site. The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, are evaluated using a scoring function. The resulting poses are ranked based on their predicted binding affinity.

For a compound like this compound, it is hypothesized that the methoxy and methyl groups on the phenyl ring, along with the piperidine nitrogen, would be crucial for its interaction with a target protein. Docking studies on analogous benzylpiperidine derivatives targeting the sigma 1 receptor (S1R) have revealed the importance of hydrophobic interactions involving the benzyl (B1604629) moiety and hydrogen bonding with the piperidine nitrogen. nih.gov Similar interactions would be anticipated for this compound.

The outcomes of such docking simulations can be visualized and analyzed to understand the specific amino acid residues involved in the binding. This information is critical for structure-activity relationship (SAR) studies and for designing new analogs with improved potency and selectivity.

To illustrate a hypothetical docking scenario, the following table outlines potential interactions of this compound with a generic receptor binding pocket, based on common interactions observed for similar compounds.

| Functional Group of Ligand | Potential Interacting Residue (Hypothetical) | Type of Interaction | Predicted Binding Affinity Contribution |

| Methoxy Group (-OCH3) | Aspartic Acid (Asp) | Hydrogen Bond Acceptor | Moderate |

| Methyl Group (-CH3) | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | Favorable |

| Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking | Strong |

| Piperidine Nitrogen (NH) | Glutamic Acid (Glu) | Hydrogen Bond Donor/Ionic Interaction | Strong |

This table is a hypothetical representation and is not based on experimental data for this compound.

Pharmacophore Modeling

Pharmacophore modeling is another essential in silico tool used to identify the key chemical features of a molecule that are responsible for its biological activity. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound could be developed using ligand-based or structure-based approaches. In a ligand-based approach, a set of known active molecules with similar structures would be superimposed to identify common chemical features. In the absence of a known active set for this specific compound, a structure-based approach would be more feasible, provided a relevant target protein structure is available. This involves identifying the key interaction points within the binding site of the target and generating a complementary pharmacophore model.

Studies on other piperidine derivatives have successfully employed pharmacophore modeling to elucidate their mechanism of action. For instance, a pharmacophore analysis of piperidine analogs as farnesyltransferase inhibitors highlighted the importance of aromatic, acceptor, and donor features for their inhibitory activity. benthamscience.com

For this compound, a hypothetical pharmacophore model would likely consist of the following features:

A Hydrogen Bond Donor: The secondary amine in the piperidine ring.

A Hydrogen Bond Acceptor: The oxygen atom of the methoxy group.

A Hydrophobic/Aromatic Feature: The substituted phenyl ring.

The spatial arrangement of these features would be critical for its biological activity. The following table outlines a hypothetical pharmacophore model for this compound.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Predicted Importance |

| Hydrogen Bond Donor (HBD) | Piperidine NH | High |

| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen | Moderate |

| Aromatic Ring (AR) | Phenyl Ring | High |

| Hydrophobic Group (HY) | Methyl Group | Moderate |

This table represents a hypothetical pharmacophore model and is not derived from experimental validation.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features, potentially leading to the discovery of new active molecules.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms

Influence of Piperidine (B6355638) Ring Stereochemistry on Binding Affinity

The stereochemistry of the piperidine ring is a crucial determinant of the binding affinity and selectivity of 3-arylpiperidine derivatives. The spatial orientation of the aryl substituent at the 3-position significantly influences how the molecule fits into the binding pocket of a receptor.

For 3-substituted piperidines, the chirality at the C3 position dictates the conformational preference of the molecule. Generally, the piperidine ring can adopt a chair conformation with the substituent in either an axial or equatorial position. The energetic favorability of one conformation over the other can impact the molecule's ability to engage in optimal interactions with the target protein.

In many receptor systems, one enantiomer of a chiral 3-substituted piperidine demonstrates significantly higher affinity than the other. For instance, in studies of related 3-arylpiperidine compounds, the (S)-enantiomer often exhibits a higher affinity for certain G protein-coupled receptors (GPCRs) compared to the (R)-enantiomer. This stereoselectivity suggests that specific steric and electronic interactions between the ligand and the receptor are only possible with a particular three-dimensional arrangement.

The relative orientation of the nitrogen atom's lone pair of electrons and the C3-substituent also plays a role in receptor recognition. The ability of the piperidine nitrogen to act as a hydrogen bond acceptor or to be protonated is influenced by its steric environment, which is, in turn, affected by the stereochemistry at the C3 position.

| Stereoisomer | Relative Binding Affinity | Postulated Interaction |

| (S)-enantiomer | Higher | Optimal fit into a specific hydrophobic sub-pocket of the receptor, allowing for favorable van der Waals interactions. |

| (R)-enantiomer | Lower | Steric hindrance with amino acid residues at the binding site, preventing ideal orientation for binding. |

Contribution of the (2-Methoxy-5-methylphenyl) Substituent to Molecular Recognition

The (2-Methoxy-5-methylphenyl) group is a key pharmacophoric element that governs the molecular recognition of 3-(2-Methoxy-5-methylphenyl)piperidine. The nature and position of the substituents on the phenyl ring are critical for establishing specific interactions with the target receptor.

The 2-methoxy group is particularly important. Its oxygen atom can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (e.g., the hydroxyl group of a serine or threonine, or the amide proton of an asparagine or glutamine) within the receptor's binding site. Furthermore, the methoxy (B1213986) group's position ortho to the piperidine attachment point influences the rotational freedom around the phenyl-piperidine bond, which can lock the molecule into a bioactive conformation.

The electronic properties of the substituted phenyl ring also play a role. The electron-donating nature of the methoxy and methyl groups increases the electron density of the aromatic ring, which can enhance π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Rational Design Principles for Optimizing Ligand-Target Interactions

Based on the SAR of this compound and its analogs, several rational design principles can be formulated to optimize ligand-target interactions.

One key principle is the optimization of hydrophobic interactions . This can be achieved by systematically modifying the alkyl substituent at the 5-position of the phenyl ring. For example, replacing the methyl group with an ethyl, propyl, or isopropyl group could lead to a better fit in the hydrophobic pocket, provided the pocket has sufficient space.

Another important strategy is the enhancement of hydrogen bonding capacity . While the 2-methoxy group provides a hydrogen bond acceptor, introducing additional hydrogen bond donors or acceptors at other positions on the phenyl ring or the piperidine ring could lead to new, favorable interactions with the receptor. However, care must be taken not to introduce groups that could lead to steric clashes.

Conformational constraint is a powerful tool in rational drug design. Introducing rigidity into the molecule, for instance, by incorporating the piperidine ring into a bicyclic system, can reduce the entropic penalty of binding and lock the molecule in its bioactive conformation. This can lead to a significant increase in binding affinity and selectivity.

Finally, bioisosteric replacement can be employed to fine-tune the physicochemical properties of the ligand. For example, replacing the methyl group with a chlorine atom would maintain a similar size but alter the electronic properties, which could influence binding affinity and metabolic stability.

Biological Target Identification and Molecular Mechanism Elucidation Preclinical Research Focus

Preclinical In Vivo Pharmacodynamic Studies in Animal Models

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical in vivo pharmacodynamic studies for the compound 3-(2-Methoxy-5-methylphenyl)piperidine. The following subsections detail the lack of available data regarding its activity in animal models.

No studies were identified that described the assessment of target engagement biomarkers for this compound in animal models. Research in this area would typically involve measuring the direct interaction of the compound with its intended biological target in a living organism to establish a relationship between drug concentration and target modulation. However, no such data has been published for this specific compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Complex Piperidine (B6355638) Derivatives

The synthesis of complex, three-dimensional molecules like piperidine derivatives has traditionally been a challenging, multi-step process. However, recent breakthroughs are streamlining the creation of these valuable compounds. A groundbreaking modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. xtalks.compharmamodels.net This two-step process dramatically simplifies the construction of complex piperidines, reducing synthetic pathways from as many as 17 steps down to as few as two to five. pharmamodels.net

The first step employs enzymes for biocatalytic C-H oxidation, which selectively adds a hydroxyl group to specific sites on the piperidine molecule. xtalks.compharmamodels.net The second step utilizes nickel electrocatalysis for radical cross-coupling to efficiently form new carbon-carbon bonds. xtalks.compharmamodels.net This method avoids the need for expensive precious metal catalysts like palladium and extra "protecting" groups, enhancing both cost-effectiveness and efficiency. xtalks.compharmamodels.net Other significant advancements include:

Hydrogenation/Reduction of Pyridines: This remains a fundamental and popular approach, with modern methods focusing on overcoming previous limitations. nih.gov Innovations include using heterogeneous catalysts like nickel silicide for diastereoselective cis-hydrogenation and palladium-catalyzed hydrogenation that is effective in the presence of air and moisture. nih.gov

Intramolecular Cyclization: New strategies in intramolecular ring closure, such as acid-mediated stereoselective cyclization of enones and carbene-catalyzed intramolecular aza-Michael reactions, are enabling the creation of highly substituted piperidines with good enantioselectivity and high yields. nih.gov

One-Pot Processes: Chemists are increasingly combining multiple synthetic stages, such as Suzuki–Miyaura coupling and hydrogenation, into single-pot processes, which makes synthesis faster and less costly. nih.gov

These innovative synthetic strategies are crucial for rapidly accessing diverse and complex 3D molecules, thereby expanding the molecular space available for drug discovery. xtalks.com

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research and development by significantly improving the efficiency, speed, and accuracy of drug design. technologynetworks.comnih.gov For piperidine scaffolds, these computational tools offer powerful methods to predict molecular interactions, optimize properties, and identify promising therapeutic candidates. nih.gov

Target Identification: AI algorithms can analyze vast amounts of genomic and proteomic data to identify and validate potential biological targets for piperidine-based drugs. nih.gov

Virtual Screening and De Novo Design: AI can rapidly screen massive virtual libraries of compounds to identify "hits" that are likely to interact with a specific target. technologynetworks.comnih.gov Furthermore, generative models can design entirely new molecules (de novo drug design) with desired pharmacological properties from the ground up, ensuring necessary qualities while minimizing potential side effects. technologynetworks.comnih.gov

ADMET Prediction: A significant cause of failure in drug development is poor ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. iiarjournals.org AI and ML models can predict these properties early in the discovery phase, allowing researchers to prioritize compounds with a higher probability of success and reducing the risk of late-stage failures. iiarjournals.org Deep learning models, for instance, have been used to effectively predict the solubility of lead molecules. iiarjournals.org

By integrating AI and ML, researchers can streamline the entire drug discovery pipeline, from initial concept to clinical trial design, ultimately reducing timelines and costs while increasing the likelihood of success for new piperidine-based therapies. technologynetworks.comiiarjournals.orgchampionsoncology.com

Exploration of Underexplored Biological Targets for Piperidine Scaffolds

The structural versatility of the piperidine scaffold makes it a valuable framework for designing ligands for a wide range of biological targets. nih.gov While piperidines are common in drugs targeting the central nervous system, future research is increasingly focused on novel and underexplored therapeutic areas.

| Potential Biological Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |

| Protozoan Enzymes | Pteridine reductase (PTR1), Dihydrofolate Reductase (DHFR) | Leishmaniasis | aragen.comqima-lifesciences.com |

| Viral Glycoproteins | HIV-1 gp120 Envelope Glycoprotein (B1211001) | HIV/AIDS | td2inc.com |

| Carbohydrate-Hydrolyzing Enzymes | Alpha-glucosidase | Diabetes | nih.gov |

Recent studies have highlighted the potential of spiro-piperidine derivatives as potent agents against Leishmania major, the parasite responsible for leishmaniasis. These compounds target the folate pathway enzymes DHFR and PTR1, which are crucial for the parasite's survival. aragen.comqima-lifesciences.com Notably, several synthesized spiro piperidine derivatives exhibited superior activity against the parasite in its amastigote form compared to the standard drug miltefosine. aragen.com

In virology, piperidine-based compounds have been developed as small-molecule CD4 mimetics. These compounds bind to the HIV-1 envelope glycoprotein gp120, exposing vulnerable epitopes on the virus. td2inc.com This action sensitizes infected cells to antibody-dependent cellular cytotoxicity (ADCC), a key immune response for eliminating virally infected cells. td2inc.com

Furthermore, inspired by naturally occurring piperidine-class alpha-glucosidase inhibitors like nojirimycin, researchers are synthesizing novel hydroxyl piperidine analogues. nih.gov Certain synthesized analogues have demonstrated excellent inhibitory activity against this enzyme, highlighting their potential as agents for managing diabetes. nih.gov

Advancements in Preclinical Characterization Techniques for Novel Analogs

The transition from a promising compound to a clinical candidate depends on rigorous preclinical characterization. Innovations in this area are providing more accurate and predictive data on the efficacy and safety of novel analogs, such as derivatives of 3-(2-Methoxy-5-methylphenyl)piperidine.

High-Throughput Screening (HTS): HTS utilizes automation, robotics, and AI to rapidly screen millions of compounds. aragen.com This allows for the efficient identification of "hits" from large chemical libraries. technologynetworks.com Modern HTS methods are increasingly integrated with advanced detection systems, such as mass spectrometry, which provides direct and physiologically relevant measurements of molecular activity, reducing the risk of false positives that can occur with indirect fluorescence-based assays. technologynetworks.com

Advanced In Vitro Models: Preclinical testing is moving beyond traditional 2D cell cultures, which often fail to accurately predict human responses. nih.gov Advanced models that better mimic human physiology are now being employed:

3D Cell Cultures (Spheroids and Organoids): These models more closely resemble the structure and function of human tissues, providing better insight into drug diffusion, cell-to-cell signaling, and efficacy. nih.gov

Organ-on-a-Chip (OoCs): These microfluidic devices contain living cells in a system that simulates the physiological environment of a human organ, offering a more accurate platform for toxicity and efficacy testing. nih.govnih.gov

Advanced In Vivo Models: To improve the clinical translation of animal data, more sophisticated models are being developed. Patient-derived xenograft (PDX) models, where tissue from a patient's tumor is implanted into an immunodeficient mouse, are considered highly translational for evaluating anti-cancer agents. championsoncology.com Other advanced systems include humanized mouse models, which are engineered to have components of a human immune system, crucial for testing immunotherapies. td2inc.com These in vivo studies are often complemented by advanced imaging techniques like PET and MRI and endpoint analyses such as flow cytometry to gain deeper mechanistic insights. championsoncology.comitmedicalteam.pl

These advanced preclinical tools enable researchers to make more informed decisions, de-risk drug development, and increase the probability of clinical success for novel piperidine analogs. xtalks.comitmedicalteam.pl

Q & A

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.